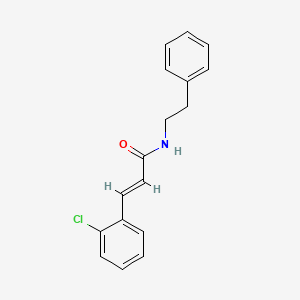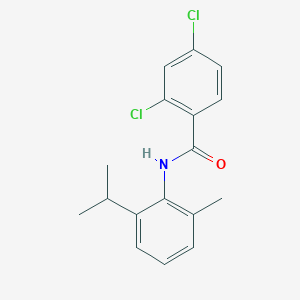![molecular formula C18H26N6OS B5547427 4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction, to achieve the desired product with an overall yield ranging from moderate to good. For instance, a four-step synthesis process led to the formation of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole with an overall yield of 39% (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as 1H NMR, ESI-MS/MS, and DFT calculations, revealing higher stability of certain tautomers and providing insights into the conformational preferences of these molecules (Zhang et al., 2019).
Chemical Reactions and Properties
Compounds with similar structures have shown significant biological activity, including antimicrobial effects against a variety of bacteria and fungi. The synthesis of new derivatives has been explored to enhance these properties (Suresh et al., 2016).
Physical Properties Analysis
The crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, have been characterized, revealing their crystallization patterns and geometric parameters, which are crucial for understanding their physical properties (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The antimicrobial activity of synthesized compounds indicates their potential for pharmaceutical applications. For example, compounds synthesized for their potential as antimicrobial agents showed good activity against both bacteria and fungi, highlighting the importance of the chemical structure in determining the biological activity (Suresh et al., 2016).
科学的研究の応用
1. Role in Antimicrobial Agents
4-[4-Methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine derivatives demonstrate significant activity as antimicrobial agents. Research has shown these compounds' effectiveness against a variety of bacteria such as Staphylococcus aureus, Escherichia coli, and several fungi including Aspergillus niger and Candida albicans. This implies their potential use in developing new antimicrobial treatments (Patel, Patel, Kumari, & Patel, 2012); (Suresh, Lavanya, & Rao, 2016); (Krolenko, Vlasov, & Zhuravel, 2016).
2. Synthesis and Structure-Activity Relationships
The synthesis of these compounds, including their structure-activity relationships, is a key area of research. Studies focus on understanding how different substitutions on the triazole and piperidine rings influence the antimicrobial efficacy. This research is crucial for designing more potent and specific antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
3. Antiproliferative Effects
Research into these compounds also includes their antiproliferative effects on human leukemic cells. This suggests their potential application in cancer research, particularly in the development of new therapies for leukemia (Sharath Kumar et al., 2014).
4. Neuroleptic Activities
Compounds related to 4-[4-Methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine have been explored for their potential neuroleptic activities. This is relevant in the context of developing new drugs for treating psychiatric disorders (Remy et al., 1983).
特性
IUPAC Name |
[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-13-19-15(12-26-13)18(25)24-9-5-14(6-10-24)17-21-20-16(22(17)2)11-23-7-3-4-8-23/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCIGOFHNJKLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
![2-(cyclopropylmethyl)-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5547361.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)
![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)